3-(1-Methylcyclopropyl)aniline hydrochloride
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Overview
Description
3-(1-Methylcyclopropyl)aniline hydrochloride is a chemical compound with the molecular formula C10H14ClN and a molecular weight of 183.68 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclopropyl)aniline hydrochloride typically involves the reaction of 3-(1-Methylcyclopropyl)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopropyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-(1-Methylcyclopropyl)aniline hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aniline hydrochloride: A simpler analogue without the cyclopropyl group.
N-Methylcyclopropylamine hydrochloride: Lacks the aromatic ring present in 3-(1-Methylcyclopropyl)aniline hydrochloride.
Cyclopropylamine hydrochloride: Contains the cyclopropyl group but lacks the aromatic ring.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl group and the aromatic ring, which confer distinct chemical properties and reactivity compared to its analogues .
Biological Activity
3-(1-Methylcyclopropyl)aniline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropyl ring attached to an aniline structure. This unique configuration contributes to its interaction with various biological targets, making it a subject of interest in drug discovery and development.
The biological activity of this compound primarily involves its binding affinity to specific enzymes and receptors. Research indicates that the compound may inhibit certain enzymatic activities, which could lead to therapeutic effects or toxicity profiles depending on the context of its use. The exact molecular targets and pathways affected by this compound are still under investigation, but preliminary studies suggest significant interactions with:
- Enzymes : Potential inhibition of specific enzymes related to metabolic pathways.
- Receptors : Binding to receptor sites that may influence signaling pathways.
In Vitro Studies
In vitro studies have demonstrated the potential cytotoxic effects of this compound against various cancer cell lines. For example, studies have indicated that similar compounds exhibit significant antiproliferative effects on human leukemia and breast cancer cell lines. The following table summarizes findings from relevant studies:
Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
3-(1-Methylcyclopropyl)aniline | MCF-7 (Breast Cancer) | TBD | Induces apoptosis via caspase activation |
CEM-13 (Leukemia) | TBD | Inhibition of specific metabolic enzymes | |
U-937 (Monocytic) | TBD | Disruption of cell cycle progression |
Note : TBD (To Be Determined) indicates that specific IC50 values for this compound were not available in the reviewed literature.
Case Studies
One notable case study involved the evaluation of similar cyclopropyl-containing compounds that demonstrated promising anticancer activity through apoptosis induction. For instance, compounds structurally related to this compound showed enhanced cytotoxicity against MCF-7 cells, with mechanisms involving increased expression of pro-apoptotic factors and disruption of microtubule dynamics.
Pharmacological Applications
The pharmacological applications of this compound extend beyond cancer treatment. Its role as a potential enzyme inhibitor suggests applications in various therapeutic areas, including:
- Anticancer Agents : Targeting specific cancer pathways.
- Enzyme Inhibitors : Potential use in metabolic disorders.
- Drug Development : As a building block for synthesizing more complex pharmaceutical agents.
Properties
IUPAC Name |
3-(1-methylcyclopropyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-10(5-6-10)8-3-2-4-9(11)7-8;/h2-4,7H,5-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPAJDGTNBRWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172215-39-1 |
Source
|
Record name | 3-(1-methylcyclopropyl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.